17-phenyl trinor Prostaglandin F2α-d4
17-phenyl trinor Prostaglandin F2α-d4
17-phenyl trinor Prostaglandin F2α-d4 (17-phenyl trinor PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 17-phenyl trinor PGF2α by GC- or LC-mass spectrometry. 17-phenyl trinor PGF2α is a metabolically stable analog of PGF2α and is a potent agonist for the FP receptor. It binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF2α. At the rat recombinant FP receptor expressed in CHO cells 17-phenyl trinor PGF2α inhibits PGF2α binding with a Ki of 1.1 nM. The isopropyl ester of 17-phenyl trinor PGF2α-d4 is slightly better than PGF2α isopropyl ester in reducing the intraocular pressure in the cat eye without any irritation.
Brand Name:
Vulcanchem
CAS No.:
58976-50-4
VCID:
VC0163483
InChI:
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2
SMILES:
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Molecular Formula:
C23H28D4O5
Molecular Weight:
392.5
17-phenyl trinor Prostaglandin F2α-d4
CAS No.: 58976-50-4
Reference Standards
VCID: VC0163483
Molecular Formula: C23H28D4O5
Molecular Weight: 392.5
CAS No. | 58976-50-4 |
---|---|
Product Name | 17-phenyl trinor Prostaglandin F2α-d4 |
Molecular Formula | C23H28D4O5 |
Molecular Weight | 392.5 |
IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |
Standard InChIKey | YFHHIZGZVLHBQZ-QOHQNJFUSA-N |
SMILES | C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Description | 17-phenyl trinor Prostaglandin F2α-d4 (17-phenyl trinor PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 17-phenyl trinor PGF2α by GC- or LC-mass spectrometry. 17-phenyl trinor PGF2α is a metabolically stable analog of PGF2α and is a potent agonist for the FP receptor. It binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF2α. At the rat recombinant FP receptor expressed in CHO cells 17-phenyl trinor PGF2α inhibits PGF2α binding with a Ki of 1.1 nM. The isopropyl ester of 17-phenyl trinor PGF2α-d4 is slightly better than PGF2α isopropyl ester in reducing the intraocular pressure in the cat eye without any irritation. |
Synonyms | Bimatoprost (free acid)-d4;17-phenyl trinor PGF2α-d4 |
Reference | 1.Balapure, A.K.,Rexroad, C.E., Jr.,Kawada, K., et al. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochemical Pharmacology 38, 2375-2381 (1989). |
PubChem Compound | 54768823 |
Last Modified | Nov 11 2021 |
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